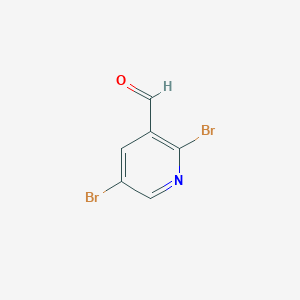
2,5-Dibromonicotinaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Dibromonicotinaldehyde is a brominated derivative of nicotinaldehyde, which is structurally related to the nicotinic acid family. Nicotinic acid derivatives are known for their biological activity and are often used in the synthesis of various compounds with potential pharmacological applications. The presence of bromine atoms in the compound suggests its utility in further chemical transformations, such as cross-coupling reactions.
Synthesis Analysis
The synthesis of brominated nicotinic acid derivatives can be achieved through various methods. For instance, the preparation of deuterium-labeled nicotinic acid derivatives from bromonicotinates involves palladium-catalyzed reactions, as described in the preparation of nicotinic-5-2H acid from 5-bromonicotinic acid . Additionally, the synthesis of 5,5'-dibromo-2,2'-dipyridyl disulfide and its derivatives, which are structurally related to 2,5-Dibromonicotinaldehyde, demonstrates the feasibility of synthesizing brominated pyridyl compounds under mild conditions, yielding a variety of bromo-substituted pyridyl sulfur compounds .
Molecular Structure Analysis
The molecular structure of brominated nicotinic derivatives can be complex and diverse. X-ray crystallography is a common technique used to determine the precise molecular structure of such compounds. For example, the crystal structure of 5-bromonicotinic acid derivatives has been elucidated, revealing the presence of intermolecular hydrogen bonds that contribute to the stability of the crystal lattice . These structural insights are crucial for understanding the reactivity and potential applications of 2,5-Dibromonicotinaldehyde.
Chemical Reactions Analysis
Brominated nicotinic acid derivatives are versatile intermediates in organic synthesis. They can undergo various chemical reactions, including condensation reactions to form hydrazides with potential antibacterial activity . The presence of bromine atoms also allows for further functionalization through nucleophilic substitution reactions or coupling reactions, expanding the chemical space of these molecules for pharmaceutical applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2,5-Dibromonicotinaldehyde can be inferred from related compounds. Brominated pyridyl compounds typically exhibit moderate to good yields and can be characterized using techniques such as IR, NMR, and mass spectrometry . The solubility, melting point, and stability of these compounds can vary depending on the substituents and the molecular structure. The presence of bromine atoms significantly influences the reactivity and physical properties of the compound, making it a valuable building block in synthetic chemistry.
科学的研究の応用
Biocatalyst Design : Glutaraldehyde, which shares chemical properties with 2,5-Dibromonicotinaldehyde, is extensively used in biocatalyst design due to its ability to act as a powerful crosslinker. This application is crucial in increasing enzyme rigidity and preventing subunit dissociation in multimeric enzymes (Barbosa et al., 2014).
Molecular Structure Studies : The molecular structure of compounds similar to 2,5-Dibromonicotinaldehyde, like 2,5-dihydroxyterephthalaldehyde, has been explored to understand intramolecular hydrogen bonding. This research provides insights into the structural changes and resonance-assisted hydrogen bonding in such molecules (Borisenko et al., 1996).
Biomass-Derived Chemical Production : Research on 2,5-Dihydroxymethylfuran, a chemical related to 2,5-Dibromonicotinaldehyde, highlights its significance in the development of sustainable chemocatalytic pathways. This compound, derived from biomass, shows potential for various applications due to its symmetrical structure and versatile properties (Hu et al., 2018).
Electron Acceptors in Chemistry : Novel heteroquinonoid compounds, including derivatives of 2,5-Dibromonicotinaldehyde, have been synthesized for potential applications as electron acceptors. These compounds exhibit high electrical conductivities and can form conductive complexes, indicating their potential in electronic and material science applications (Yui et al., 1989).
Paired Electrosynthesis : The use of a thin layer flow cell without intentionally added supporting electrolyte for the synthesis of derivatives of 2,5-Dibromonicotinaldehyde demonstrates innovative approaches in electrosynthesis. This method optimizes factors like electrode material and current density for efficient chemical production (Horii et al., 2005).
Catalytic Synthesis : The study of 2,5-Diformylfuran, a derivative of 2,5-Dibromonicotinaldehyde, illustrates its importance in cascade catalysis. This research provides valuable insights for the efficient synthesis of biomass-based furan chemicals, highlighting its potential in green chemistry and sustainable processes (Cui et al., 2017).
Safety And Hazards
The compound is labeled with the signal word “Warning” and is associated with the hazard statements H302-H315-H319-H335 . These statements indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
将来の方向性
特性
IUPAC Name |
2,5-dibromopyridine-3-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Br2NO/c7-5-1-4(3-10)6(8)9-2-5/h1-3H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBMNFJYZMBEHNY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1C=O)Br)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Br2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60427613 |
Source


|
| Record name | 2,5-Dibromonicotinaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60427613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.90 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dibromonicotinaldehyde | |
CAS RN |
852181-11-4 |
Source


|
| Record name | 2,5-Dibromonicotinaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60427613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-Bromo-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one](/img/structure/B1277576.png)
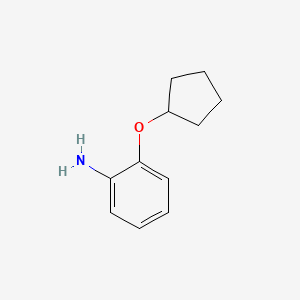
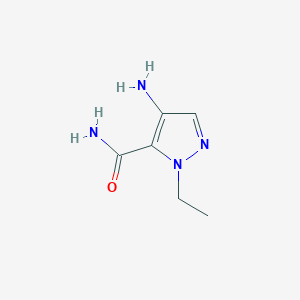

![3-(5-Methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoic acid](/img/structure/B1277586.png)
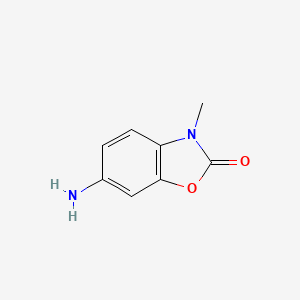
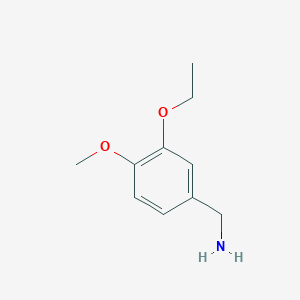
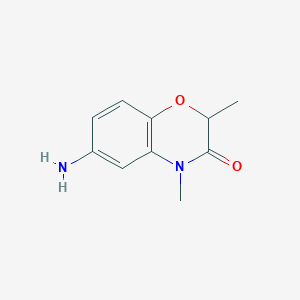
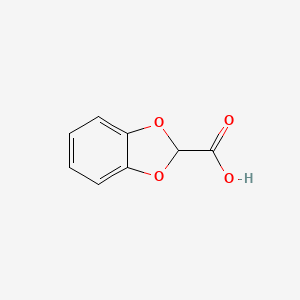
![[1-(3-Aminopropyl)pyrrolidin-2-yl]methanol](/img/structure/B1277604.png)
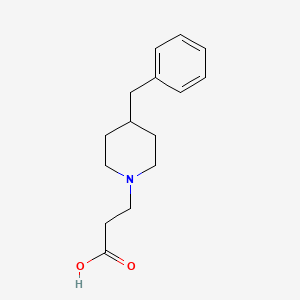
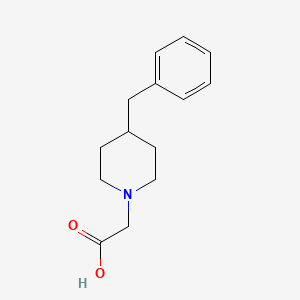
![2-([1,1'-Biphenyl]-4-yloxy)ethanamine](/img/structure/B1277612.png)